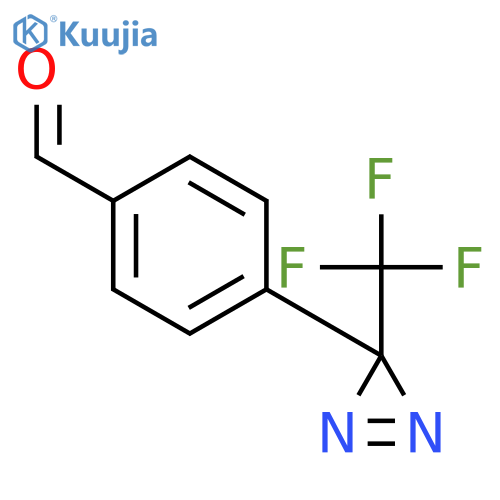

Cas no 128886-88-4 (4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde)

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde

- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde

- 4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde

- Benzaldehyde, 4-[3-(trifluoroMethyl)-3H-diazirin-3-yl]-

- 4-[3-(trifluoromethyl)-3h-diazirin-3-yl] benzaldehyde

- BS-49761

- I9Y0SS65WG

- SCHEMBL2444276

- 128886-88-4

- A929145

- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

- MFCD22683681

- 4-(3-trifluoromethyl-3H-diazirine-3-yl)benzaldehyde

- Benzaldehyde, 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-

- EN300-129274

- DTXSID00462649

- Z1618030944

- 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde

- UNII-I9Y0SS65WG

- DB-228823

- CS-0008637

- 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde

-

- MDL: MFCD22683681

- インチ: InChI=1S/C9H5F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-5H

- InChIKey: MLXUIWNFGIROFY-UHFFFAOYSA-N

- SMILES: C1=C(C=CC(=C1)C2(C(F)(F)F)N=N2)C=O

計算された属性

- 精确分子量: 214.03500

- 同位素质量: 214.03539727g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 41.8Ų

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3 (20 ºC 760 Torr),

- Boiling Point: 250.3±50.0 ºC (760 Torr),

- フラッシュポイント: 102.6±19.7 ºC,

- Solubility: 極微溶性(0.15 g/l)(25ºC)、

- PSA: 41.79000

- LogP: 1.55120

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM200627-250mg |

4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde |

128886-88-4 | 95% | 250mg |

$354 | 2024-08-02 | |

| Enamine | EN300-129274-0.05g |

4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde |

128886-88-4 | 95% | 0.05g |

$140.0 | 2023-07-09 | |

| eNovation Chemicals LLC | D644162-5g |

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde |

128886-88-4 | 97% | 5g |

$2380 | 2024-08-03 | |

| Enamine | EN300-129274-5.0g |

4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde |

128886-88-4 | 95% | 5.0g |

$1879.0 | 2023-07-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ED981-50mg |

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde |

128886-88-4 | 95+% | 50mg |

1036.0CNY | 2021-07-15 | |

| Alichem | A019144444-250mg |

4-(3-(Trifluoromethyl)-3h-diazirin-3-yl)benzaldehyde |

128886-88-4 | 95% | 250mg |

416.50 USD | 2021-06-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078601-250mg |

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde |

128886-88-4 | 97% | 250mg |

¥2415.00 | 2024-08-09 | |

| Enamine | EN300-129274-2.5g |

4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde |

128886-88-4 | 95% | 2.5g |

$1079.0 | 2023-07-09 | |

| Enamine | EN300-129274-5000mg |

4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde |

128886-88-4 | 95.0% | 5000mg |

$1879.0 | 2023-09-30 | |

| Enamine | EN300-129274-1000mg |

4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde |

128886-88-4 | 95.0% | 1000mg |

$600.0 | 2023-09-30 |

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde 関連文献

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehydeに関する追加情報

Introduction to 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde (CAS No: 128886-88-4)

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde, identified by the CAS number 128886-88-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of diazirine derivatives, which are widely recognized for their unique photochemical properties and utility in various biochemical applications. The presence of a trifluoromethyl group in its molecular structure enhances its reactivity and stability, making it a valuable tool for synthetic chemistry and molecular labeling.

The benzaldehyde moiety in the compound’s name is another key feature that contributes to its versatility. Benzaldehyde derivatives are well-documented for their role in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The combination of these structural elements—trifluoromethyl, diazirine, and benzaldehyde—makes 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde a compound of great interest for researchers exploring novel methodologies in drug discovery and molecular imaging.

In recent years, advancements in photochemistry have led to the development of diazirine-based compounds as photoactivatable probes. These probes are particularly useful for covalent labeling of biological targets, such as proteins and nucleic acids, under controlled irradiation conditions. The photoreactive nature of the diazirine group allows for the formation of stable covalent bonds upon exposure to ultraviolet light, facilitating the study of protein-protein interactions, protein localization, and other dynamic processes within cells.

The trifluoromethyl group in 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde not only influences its electronic properties but also enhances its metabolic stability, a crucial factor in pharmaceutical applications. This feature makes it an attractive candidate for designing probes that require prolonged half-life in biological systems. Furthermore, the benzaldehyde component can participate in condensation reactions with various nucleophiles, enabling the synthesis of conjugates with different biological moieties.

Current research in the field of chemical biology has highlighted the importance of diazirine derivatives in developing tools for proteomics and interactomics studies. For instance, studies have demonstrated the utility of diazirine-linked affinity matrices for isolating protein complexes from cell lysates. The specificity and efficiency of these methods rely on the high reactivity and selectivity of diazirine groups upon photoactivation. 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde fits well within this framework, offering a robust platform for such applications.

One notable application of this compound is in fluorescence-based assays where diazirine groups are used to crosslink proteins or other biomolecules with fluorophores. The trifluoromethyl-substituted benzaldehyde can be incorporated into probe molecules designed to study conformational changes or interactions involving target proteins. Such probes are invaluable for high-throughput screening and kinetic studies, providing insights into the mechanisms of biological processes at an atomic level.

The synthetic utility of 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde extends beyond its role as a photoactivatable probe. The compound can serve as a key intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. For example, researchers have explored its use in generating novel ligands for enzyme inhibition studies. The trifluoromethyl group’s electron-withdrawing effect can modulate the reactivity of adjacent functional groups, allowing fine-tuning of binding affinities and selectivities.

In conclusion, 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde (CAS No: 128886-88-4) represents a significant advancement in the field of photochemical probes and synthetic chemistry. Its unique structural features—combining a trifluoromethyl group with a diazirine-benzaldehyde core—enhance its utility in biological research and drug development. As methodologies evolve to exploit light-driven reactions for molecular labeling and analysis, compounds like this continue to play a pivotal role in unraveling complex biological mechanisms and designing next-generation therapeutics.

128886-88-4 (4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzaldehyde) Related Products

- 82935-78-2(1,2,4-Thiadiazole-3,5-bis(thiolate))

- 1172421-10-1(4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide)

- 1382786-22-2(2-Bromo-3,6-difluoropyridine)

- 763109-55-3(5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide)

- 1456695-29-6(Ethyl 3-formylcyclobutane-1-carboxylate)

- 1805684-93-8(6-Iodo-7-trifluoromethyl-1H-benzimidazole)

- 869658-84-4(1-tert-butyl 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate)

- 120781-01-3(5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester)

- 19690-45-0(Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-7-yl ether hydrochloride)

- 1805285-60-2(4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde)